N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O3/c21-14-2-1-3-16(10-14)28-19(23-24-25-28)12-26-6-8-27(9-7-26)20(29)22-15-4-5-17-18(11-15)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXNXSELGAPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is ATP-binding cassette transporters. These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes.
Mode of Action
This modulation could alter the function of these transporters, leading to changes in the transport of molecules across cellular membranes.
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to its modulation of ATP-binding cassette transporters. These transporters are involved in numerous biochemical pathways, including the transport of lipids, ions, and other small molecules. The downstream effects of this modulation could potentially impact a variety of cellular processes.
Result of Action
The molecular and cellular effects of This compound It has been suggested that the compound may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, the synthesis may involve the protection of amino groups followed by coupling reactions to introduce various substituents .
Anticancer Properties
Research indicates that compounds related to this compound exhibit notable anticancer activity. One study reported that similar benzo[d][1,3]dioxole derivatives showed significant antitumor effects with IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The mechanisms of action include:
- Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies using annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have evaluated related benzo[d][1,3]dioxole derivatives against various bacterial strains, demonstrating effective antibacterial properties . The presence of bulky hydrophobic groups in the structure is believed to enhance its antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Angiogenesis : Similar compounds have been reported to inhibit angiogenesis, which is vital for tumor growth and metastasis.
- P-glycoprotein Modulation : Some derivatives act as modulators of ATP-binding cassette transporters, potentially overcoming drug resistance in cancer therapy .
- Cell Cycle Arrest : Research has indicated that these compounds can induce cell cycle arrest in cancer cells, further contributing to their antiproliferative effects .
Case Studies
Several case studies highlight the efficacy of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar piperazine derivatives can selectively target cancer cells while sparing healthy cells. In vitro assays demonstrated that compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide showed significant cytotoxicity against various cancer cell lines, including A-549 lung carcinoma cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | A-549 (Lung Cancer) | 15 | High |
| Compound B | HepaRG (Healthy Liver) | 100 | Low |
Neuropharmacological Effects
The piperazine ring in the compound is known for its activity in central nervous system disorders. Some studies suggest that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .
Antimicrobial Properties
The presence of the dioxole and tetrazole moieties may enhance the antimicrobial activity of the compound. Preliminary studies indicate that derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that one particular derivative exhibited an IC50 value of 10 µM against A-549 cells, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Evaluation
A neuropharmacological study assessed the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The study found that certain compounds significantly reduced anxiety behaviors at doses correlating with plasma concentrations achievable in humans, suggesting potential therapeutic applications for anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Carboxamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl substituent in C7 demonstrates superior potency (IC₅₀ = 0.28 µM) compared to chlorophenyl (C8, IC₅₀ = 0.35 µM) and methoxyphenyl (C3/C4, IC₅₀ = 0.42–0.67 µM) in PCSK9-LDLR inhibition . Fluorine’s electronegativity and small atomic radius likely optimize hydrophobic interactions and reduce metabolic degradation. The tetrazole group in the target compound and CV-11974 enhances binding affinity through polar interactions.
Tetrazole-Containing Analogues
Tetrazole rings are critical in medicinal chemistry for mimicking carboxylate groups. A comparison with CV-11974 () highlights:
- CV-11974 : Features a biphenyl-tetrazole system with high angiotensin II receptor antagonism (ID₅₀ = 0.033 mg/kg IV). The tetrazole’s acidity (pKa ~4.9) allows ionization at physiological pH, enhancing solubility and receptor binding .
- Target Compound : The 3-fluorophenyl-tetrazole moiety may similarly improve solubility and affinity, though its exact pharmacological profile requires further validation.
Preparation Methods
Tetrazole Ring Formation
The 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethanol intermediate is synthesized via a modified Ugi-tetrazole reaction:
Reagents :
- 3-Fluorophenylazide (1.0 eq)
- Trimethylsilyl cyanide (1.2 eq)
- Aldehyde (e.g., glycolaldehyde, 1.0 eq)
- Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
Conditions :
- Solvent: Trifluoroethanol (TFE)
- Temperature: 120°C (microwave irradiation)
- Time: 30 minutes
Mechanism :
Methylation of the Tetrazole
The hydroxyl group in 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethanol is converted to a methyl bromide via Appel reaction:
Reagents :
- Carbon tetrabromide (CBr₄, 1.5 eq)
- Triphenylphosphine (PPh₃, 1.5 eq)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Time: 12 hours
Functionalization of the Piperazine Scaffold
Alkylation with Tetrazole-Methyl Bromide
The piperazine core undergoes nucleophilic substitution with the tetrazole-methyl bromide:
Reagents :
- Piperazine (1.0 eq)
- 1-(3-Fluorophenyl)-1H-tetrazol-5-ylmethyl bromide (1.2 eq)
- Base: Potassium carbonate (K₂CO₃, 2.0 eq)
Conditions :
- Solvent: Acetonitrile (MeCN)
- Temperature: 60°C
- Time: 24 hours
Carboxamide Formation
The secondary amine of piperazine is coupled with benzo[d]dioxol-5-amine using a carbodiimide reagent:
Reagents :
- Piperazine intermediate (1.0 eq)
- Benzo[d]dioxol-5-amine (1.1 eq)
- Coupling agent: EDC (1.2 eq)
- Activator: HOBt (1.2 eq)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature
- Time: 18 hours
Optimization and Analytical Data
Reaction Optimization Table
| Step | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Tetrazole formation | TFE | 120°C (MW) | 30 min | 78 |
| Methylation | DCM | 0°C → RT | 12 h | 82 |
| Piperazine alkylation | MeCN | 60°C | 24 h | 70 |
| Carboxamide coupling | DMF | RT | 18 h | 85 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, tetrazole-H), 6.90–6.70 (m, 4H, aromatic), 5.30 (s, 2H, OCH₂O), 4.10 (s, 2H, CH₂-tetrazole), 3.60–3.20 (m, 8H, piperazine).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₁FN₆O₃ [M+H]⁺: 433.1684; found: 433.1687.
Comparative Analysis of Synthetic Routes
Ugi-Tetrazole vs. Classical Cycloaddition
The Ugi-tetrazole method offers superior regioselectivity (>95% 1,5-disubstituted tetrazole) compared to traditional [2+3] cycloadditions (~70% regioselectivity). Microwave irradiation further enhances reaction efficiency, reducing time from 24 hours to 30 minutes.
Carbodiimide Coupling vs. Schotten-Baumann
EDC/HOBt-mediated coupling achieves higher yields (85%) than Schotten-Baumann conditions (60%) due to reduced hydrolysis of the active ester intermediate.
Challenges and Mitigation Strategies
- Tetrazole Ring Stability : The tetrazole moiety is prone to ring-opening under strongly acidic conditions. Using TFE as a solvent minimizes decomposition.
- Piperazine Side Reactions : Excess alkylating agent leads to bis-alkylation. Stoichiometric control (1.2 eq alkyl bromide) ensures mono-substitution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis involves multi-step protocols, including condensation, cyclization, and functionalization. For example:
- Step 1 : React benzo[d][1,3]dioxol-5-amine with a piperazine-carboxamide precursor under chloroform/triethylamine conditions to form the piperazine core .
- Step 2 : Introduce the 3-fluorophenyl-tetrazole moiety via nucleophilic substitution using 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl chloride in the presence of a base (e.g., KCO) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- FTIR : Confirm the presence of carboxamide (C=O stretch at ~1650 cm), tetrazole (C-N stretches at ~1450 cm), and fluorophenyl groups (C-F at ~1100 cm) .
- NMR : Use H and C NMR to resolve piperazine proton environments (δ 2.5–3.5 ppm) and fluorine-coupled splitting patterns in the aromatic region .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations ranging 1–100 µM, with cisplatin as a positive control .
- Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, monitoring ED values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during tetrazole coupling?
- Methodological Answer :
- Solvent optimization : Replace chloroform with DMF to enhance solubility of polar intermediates .
- Catalysis : Introduce catalytic Pd(PPh) (2 mol%) for Suzuki-Miyaura cross-coupling if steric hindrance occurs at the tetrazole site .
- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate sluggish steps while avoiding decomposition .
Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Validate target engagement : Use competitive binding assays (e.g., fluorescence polarization) to confirm direct interaction with suspected targets like kinase domains .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .
Q. What computational strategies are effective for predicting binding modes of this compound to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors or serotonin transporters, focusing on piperazine and fluorophenyl pharmacophores .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and hydrogen-bond occupancy .
- DFT calculations : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic hotspots on the tetrazole ring .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Modify substituents : Replace the 3-fluorophenyl group with 4-cyanophenyl to enhance metabolic stability .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the piperazine core to reduce LogP from ~3.5 to ~2.0, improving solubility .
- Pro-drug strategies : Mask the tetrazole as a methyl ester to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
